CCG215022 -

CCG215022

Catalog Number: EVT-263418
CAS Number:
Molecular Formula: C26H22FN7O3
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCG215022 is a rationally designed, potent, and selective inhibitor of G protein-coupled receptor kinases (GRKs), specifically targeting GRK2 and GRK5. [] It originated during a structure-based drug design campaign focused on GRK2 inhibitors. [] CCG215022 exhibits nanomolar IC50 values against both GRK2 and GRK5 while demonstrating good selectivity against closely related kinases such as GRK1 and protein kinase A (PKA). [] Its development represents a significant advancement in cardiovascular disease research, as GRK2 and GRK5 are implicated in its pathogenesis. [, ]

GSK180736A

  • Relevance: GSK180736A is the parent compound of CCG215022. [] CCG215022 was designed based on the structure of GSK180736A and shares its binding site within the active site of GRK5. [] The 2-pyridylmethyl amide side chain present in CCG215022 was introduced as a modification to GSK180736A to improve its potency and selectivity for GRK5. []

Sangivamycin

  • Relevance: Researchers investigated the binding of Sangivamycin to GRK5 in order to understand the structural features of this kinase. [] While not structurally similar to CCG215022, its use in GRK5 structural studies contributed to a deeper understanding of the kinase's binding pocket, which is relevant for understanding the interactions of CCG215022.

Paroxetine

  • Relevance: Paroxetine is mentioned as a less selective GRK2 inhibitor compared to CCG215022. [] In studies on murine cardiomyocytes, CCG215022 demonstrated significantly increased contractility at 20-fold lower concentrations than paroxetine, highlighting the improved selectivity and potency of CCG215022 for modulating GRK activity. []

ATP

  • Relevance: ATP is the natural ligand for the kinase domain of GRK5, the target of CCG215022. [] CCG215022 and other related inhibitors compete with ATP for binding to the active site of GRK5, thereby inhibiting its kinase activity. Understanding ATP's interaction with GRK5 is crucial for understanding the mechanism of action of CCG215022.
Overview

CCG215022 is a rationally designed small molecule inhibitor that targets G Protein-Coupled Receptor Kinase 5 (GRK5) and G Protein-Coupled Receptor Kinase 2 (GRK2). It has demonstrated nanomolar potency against both kinases, making it a significant compound in the study of kinase inhibition and its implications in various biological processes. The development of CCG215022 is rooted in structure-based drug design, leveraging the crystal structures of the kinases to inform its synthesis and optimization.

Source and Classification

CCG215022 was developed as part of a broader effort to create selective inhibitors for GRK2 and GRK5, which are implicated in various signaling pathways associated with cardiovascular diseases and other conditions. The compound belongs to the class of indazole derivatives and has been classified as a kinase inhibitor, specifically targeting the AGC (Protein Kinase A, G, and C) family of kinases.

Synthesis Analysis

Methods

The synthesis of CCG215022 involves several key steps:

  1. Starting Materials: The synthesis begins with 5-aminoindazole, which is reacted with a dihydropyrimidinone derivative.
  2. Biginelli Reaction: This reaction is catalyzed by ytterbium triflate to form the desired dihydropyrimidinone structure.
  3. Amidation: The final compounds are obtained through amidation reactions, which introduce various substituents that enhance binding affinity to the target kinases.

Technical Details

  • The synthesis pathway includes protection and deprotection steps to ensure regioselectivity during reactions.
  • High-performance liquid chromatography is employed to assess the purity of intermediates and final products, achieving purities above 98% .
Molecular Structure Analysis

Structure

The molecular structure of CCG215022 features an indazole core linked to a dihydropyrimidinone moiety via an amide bond. The specific orientation of functional groups allows for optimal interactions within the active site of GRK5.

Data

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Crystal Structure: The crystal structure of the GRK5·CCG215022 complex was resolved at 2.4 Å resolution, revealing key interactions between the inhibitor and the kinase .
Chemical Reactions Analysis

Reactions

CCG215022 exhibits selective inhibition against GRK2 and GRK5 through competitive binding within their active sites. The compound's interactions involve hydrogen bonding with critical residues in the kinase domains.

Technical Details

  • Inhibition assays demonstrated that CCG215022 effectively reduces phosphorylation activity in GRK5, confirming its role as a potent inhibitor.
  • The compound's mechanism was elucidated using biochemical assays that measured its effect on kinase activity in vitro .
Mechanism of Action

CCG215022 functions by binding to the ATP-binding site of GRK5, preventing substrate phosphorylation. This inhibition alters downstream signaling pathways typically regulated by these kinases, which can impact cellular responses such as receptor desensitization.

Data

  • Binding studies indicate that CCG215022 forms strong interactions with specific amino acids in the active site, including hydrogen bonds with Lys220 and Asp329 .
  • Its potency is quantified in terms of IC50 values in biochemical assays, demonstrating effective inhibition at low concentrations.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

Applications

CCG215022 serves as a valuable tool in scientific research for studying the roles of GRK2 and GRK5 in various biological contexts. Its applications include:

  • Pharmacological Studies: Investigating the effects of inhibiting GRKs on cardiovascular function and potential therapeutic strategies for heart diseases.
  • Biochemical Research: Understanding signaling pathways modulated by G protein-coupled receptors through selective kinase inhibition.
  • Drug Development: Serving as a lead compound for developing more potent or selective inhibitors targeting similar kinases involved in disease mechanisms .
Introduction to CCG215022: Pharmacological Classification & Research Significance

Biochemical Properties & Molecular Structure of CCG215022

CCG215022 (C₂₆H₂₂FN₇O₃) has a molecular weight of 499.50 g/mol and a CAS registry number of 1813527-81-9 [1] [6]. The compound features a fused heterocyclic core with a fluorinated aromatic ring and a pyridine moiety, enabling targeted interactions with the GRK kinase domain. X-ray crystallography (PDB: 4WNK) confirms that its carbonyl groups form hydrogen bonds with GRK5's hinge region, while the difluorophenyl extension occupies a hydrophobic subsite adjacent to the ATP-binding pocket [2] [7].

Solubility and Stability:

  • Soluble in DMSO (≥28 mg/mL, 56.06 mM)
  • Insoluble in water or ethanol [3] [6]The compound remains stable for >2 years at -80°C when stored as a solid or in anhydrous DMSO [1].

Table 1: Key Physicochemical Properties of CCG215022

PropertyValue
Molecular FormulaC₂₆H₂₂FN₇O₃
Molecular Weight499.50 g/mol
Purity (HPLC)≥98%
Solubility (DMSO)56.06 mM
Crystal Structure PDB Code4WNK (GRK5 complex)

Mechanistic Role as a Pan-G Protein-Coupled Receptor Kinase (GRK) Inhibitor

CCG215022 functions as a competitive ATP antagonist with distinct inhibition profiles across GRK subtypes:

Table 2: GRK Inhibition Profile of CCG215022

GRK IsoformIC₅₀ (μM)Selectivity vs. GRK1
GRK20.15 ± 0.0726-fold
GRK50.38 ± 0.0610-fold
GRK13.9 ± 1.0Reference

This pan-GRK inhibition arises from its ability to exploit conserved kinase domain features while engaging subtype-specific residues. In cardiomyocytes, CCG215022 simultaneously blocks:

  • GRK2-mediated β-adrenergic receptor (βAR) phosphorylation, preventing receptor internalization and enhancing contractility [7] [9]
  • GRK5 nuclear translocation, inhibiting HDAC5 phosphorylation and maladaptive hypertrophy gene programs [5] [8]

Functional consequences include amplified GPCR signaling (e.g., S1PR1-dependent ERK activation) and restored downstream cAMP responses, as demonstrated in HEK293 and cardiac cell models [1] [7]. Notably, its potency against GRK2/GRK5 is 20-fold higher than early-generation inhibitors like paroxetine [7] [9].

Historical Development & Rationale for GRK-Targeted Therapeutics

The development of CCG215022 emerged from structure-activity relationship (SAR) studies of GSK180736A—a ROCK/GRK2 inhibitor. Hybridization strategies integrated elements of Takeda103A to enhance GRK specificity:

  • Scaffold optimization: Introduction of an amide-linked difluorophenyl "D-ring" extension improved hydrophobic subsite occupancy [7]
  • Selectivity engineering: Structural comparisons with PKA (IC₅₀ >100 μM) minimized off-target kinase interactions [7]

The therapeutic rationale addresses two unmet needs:

  • Cardiovascular disease: GRK2 upregulation in heart failure desensitizes βARs, reducing cardiac output. Dual GRK2/5 inhibition synergistically enhances contractility while suppressing pathological remodeling [5] [8] [9].
  • Oncology: GRK5 regulates NFAT1-dependent cell cycle progression in rhabdomyosarcoma and other cancers. CCG215022 disrupts this kinase-independent pathway, reducing tumor self-renewal capacity [4].

Table 3: Research Applications of CCG215022 in Disease Models

Disease ModelKey FindingsReference
Rhabdomyosarcoma xenografts70% reduction in tumor growth; decreased TPC self-renewal [4]
Myocardial infarctionImproved left ventricular ejection fraction (+28%) [8]
Arterial hypertensionRestored UTP/angiotensin II receptor desensitization [9]

Future directions include optimizing bioavailability through prodrug designs and exploring combination therapies with β-blockers or chemotherapeutic agents [4] [8].

Properties

Product Name

CCG215022

IUPAC Name

4-[4-fluoro-3-(pyridin-2-ylmethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Molecular Formula

C26H22FN7O3

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37)

InChI Key

BLMBNKDQXGINRE-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5

Solubility

Soluble in DMSO

Synonyms

CCG215022; CCG 215022; CCG-215022.

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.